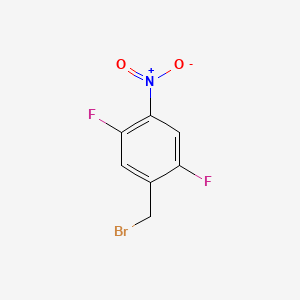

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene

Vue d'ensemble

Description

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is an organic compound characterized by the presence of fluorine, nitro, and bromine substituents on a benzyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. The key steps include:

Nitration: Introduction of the nitro group to the benzene ring.

Fluorination: Substitution of hydrogen atoms with fluorine atoms at the 2 and 5 positions.

Bromination: Introduction of the bromine atom to the benzyl position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a catalyst such as aluminum chloride.

Major Products:

Nucleophilic Substitution: Corresponding substituted benzyl derivatives.

Reduction: 2,5-Difluoro-4-aminobenzyl bromide.

Electrophilic Aromatic Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparaison Avec Des Composés Similaires

- 2,4-Difluorobenzyl bromide

- 4,5-Dimethoxy-2-nitrobenzyl bromide

- 4-Nitrobenzyl bromide

Comparison: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is unique due to the presence of both fluorine and nitro groups, which significantly alter its reactivity compared to other benzyl bromides. The fluorine atoms increase the electron-withdrawing effect, making the compound more reactive towards nucleophiles and electrophiles .

Activité Biologique

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and nitro functional groups, contributing to its reactivity and interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and agrochemicals.

This compound possesses the following chemical properties:

- Molecular Formula : C7H5BrF2N2O2

- Molecular Weight : 251.03 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may alkylate nucleophilic sites on proteins or nucleic acids, leading to potential mutagenic effects. Additionally, the bromomethyl group can participate in nucleophilic substitution reactions, further enhancing the compound's reactivity.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound exhibits dose-dependent cytotoxicity, which may be linked to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Mutagenicity

Given the presence of both bromine and nitro groups, studies have assessed the mutagenic potential of this compound. Results indicate that it can induce mutations in bacterial assays, suggesting a need for further investigation into its genotoxic effects in mammalian systems.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was found to disrupt cell wall synthesis and protein function.

- Cytotoxicity Assessment : In vitro tests using human cancer cell lines (HeLa and MCF-7) revealed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity associated with the compound's exposure over 48 hours.

- Mutagenicity Testing : The Ames test demonstrated a positive response for mutagenicity at concentrations above 50 µg/plate, highlighting the potential risk associated with exposure to this compound.

Data Table

Q & A

Q. Basic: What are the recommended synthetic pathways for 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic bromomethylation of a nitro-substituted aromatic precursor. A common approach involves:

Nitration and halogenation : Start with 2,5-difluorotoluene, followed by nitration at the para position using a HNO₃/H₂SO₄ mixture.

Bromomethylation : Introduce the bromomethyl group via free-radical bromination (e.g., using N-bromosuccinimide (NBS) and a radical initiator like AIBN) under controlled UV light or thermal conditions .

Optimization Tips :

- Monitor reaction progress with TLC or HPLC to avoid over-bromination.

- Adjust solvent polarity (e.g., CCl₄ for non-polar intermediates) to improve yield .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Q. Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and bromomethyl signals (δ 4.3–4.8 ppm). Fluorine coupling patterns (e.g., meta/para splitting) confirm substitution .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 266 (C₇H₄BrF₂NO₂⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve crystal structure to confirm nitro and bromomethyl spatial orientation (if single crystals form) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Q. Basic: What are the key reactivity patterns of this compound in substitution reactions?

Methodological Answer:

The bromomethyl group is highly reactive in SN2 reactions , while the nitro group directs electrophilic substitution. Key applications:

Nucleophilic Displacement : React with amines (e.g., pyrrolidine) in DMF to form benzylamine derivatives. Monitor by IR for N-H stretch disappearance .

Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., to attach biaryl motifs). Optimize with Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂ for further functionalization. Caution: Bromine may compete in reduction—use low H₂ pressure .

Q. Advanced: How does the compound’s stability vary under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C, releasing HBr and NOx gases. Use TGA/DSC to monitor mass loss and exothermic peaks. Store at 2–8°C in amber vials .

- Photolytic Sensitivity : UV light (λ < 400 nm) induces homolytic C-Br bond cleavage. Conduct reactions in dark or under red light. Validate stability via HPLC post-irradiation .

- Moisture Sensitivity : Hydrolysis of the bromomethyl group occurs in aqueous media. Use anhydrous solvents (e.g., dried DCM) and molecular sieves .

Q. Advanced: What mechanistic insights explain conflicting regioselectivity in its electrophilic aromatic substitution (EAS)?

Methodological Answer:

The nitro group is a strong meta-director, but fluorine’s electron-withdrawing nature can alter EAS pathways:

Contradiction Analysis : In nitration or sulfonation, the nitro group dominates, directing incoming electrophiles to the meta position relative to itself. However, fluorine’s inductive effect can polarize adjacent C-H bonds, leading to unexpected ortho substitution in some cases .

Computational Validation : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Compare with experimental results (e.g., NOE NMR) to resolve discrepancies .

Q. Advanced: How can this compound serve as a precursor for fluorinated bioactive scaffolds?

Methodological Answer:

Its structure enables synthesis of:

Anticancer Agents : Couple with pyrimidine or purine analogs via Mitsunobu reactions. Test cytotoxicity in HepG2 or MCF-7 cell lines .

PET Tracers : Replace bromine with ¹⁸F via isotopic exchange (K¹⁸F/K222 in DMSO). Validate radiochemical purity >95% via radio-HPLC .

Antimicrobial Derivatives : Attach sulfonamide groups via nucleophilic displacement. Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Q. Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer:

Common impurities include debrominated byproducts and nitro-reduced intermediates . Mitigation strategies:

- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid) with MRM transitions for impurities (e.g., m/z 187 for debrominated species) .

- Ion Chromatography : Quantify bromide ions (LOQ: 0.1 ppm) to assess degradation .

- Spiking Experiments : Add known impurity standards to validate recovery rates (85–115%) .

Propriétés

IUPAC Name |

1-(bromomethyl)-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRVJTGLMGTMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.